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Compound of Interest

1-Boc-3-
Compound Name: o
Methanesulfonyloxyazetidine

Cat. No.: B128427

An In-Depth Technical Guide to 1-Boc-3-Methanesulfonyloxyazetidine: Properties,
Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is
paramount to the efficient discovery and development of novel therapeutics. 1-Boc-3-
Methanesulfonyloxyazetidine (CAS No. 141699-58-3) has emerged as a cornerstone
intermediate, prized for its uniqgue combination of a strained azetidine ring, a stable amine-
protecting group, and a highly reactive leaving group. This trifecta of features makes it an
exceptionally valuable synthon for introducing the 3-azetidinyl moiety into a wide array of
complex molecules.

The azetidine scaffold is of significant interest in drug design as it can improve physicochemical
properties such as solubility and metabolic stability, while also providing a rigid, three-
dimensional vector to orient substituents for optimal target binding. This guide, intended for
researchers, chemists, and drug development professionals, provides a comprehensive
overview of the core chemical properties, synthesis, reactivity, and strategic applications of 1-
Boc-3-Methanesulfonyloxyazetidine.

Core Physicochemical and Spectroscopic
Properties
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1-Boc-3-Methanesulfonyloxyazetidine is a stable, crystalline solid under standard conditions.

Its structure features a tert-butyloxycarbonyl (Boc) group protecting the azetidine nitrogen and

a methanesulfonyl (mesyl) group at the C3 position. The Boc group enhances stability and

solubility in common organic solvents, while the mesyl group functions as an excellent leaving

group for nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties

Property Value Reference(s)

CAS Number 141699-58-3 [21[3]

Molecular Formula CoH17NOsS [31141[5]

Molecular Weight 251.30 g/mol [31141[5]
tert-Butyl 3-

IUPAC Name (methanesulfonyloxy)azetidine-  [2][4]

1-carboxylate

Common Synonyms

1-(tert-Butoxycarbonyl)-3-
(mesyloxy)azetidine, N-Boc-3-

methanesulfonyloxyazetidine

[3]

Appearance

White to off-white solid

Inferred from typical properties

Storage Conditions

2-8°C, Refrigerator, under inert

atmosphere, sealed in dry

[3][6]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 1-Boc-3-

Methanesulfonyloxyazetidine. The expected spectral data are summarized below.

Table 2: Representative Spectroscopic Data
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Technique Characteristic Signals

o (ppm) = 5.10-5.20 (m, 1H, CH-OMs), 4.30-
4.45 (m, 2H, azetidine-CHz), 4.05-4.20 (m, 2H,
azetidine-CHz), 3.05 (s, 3H, SO2CHs), 1.45 (s,
9H, C(CHs)3)

1H NMR (CDCls, 400 MHz)

4 (ppm) = 156.0 (C=0), 80.5 (C(CHs)3), 68.0
13C NMR (CDCls, 100 MHz) (CH-OMs), 55.0 (azetidine-CHz), 34.5
(S02CHs), 28.5 (C(CHs3)3)

v = 2980 (C-H), 1700 (C=0, Boc), 1350 & 1170

IR (KBr, cm~
( ) (5=0, sulfonate)

MS (ESI) miz = 252.1 [M+H]*, 274.1 [M+Na]*

Note: Actual spectral values may vary slightly based on solvent and instrumentation.

Synthesis and Purification

The standard synthesis of 1-Boc-3-Methanesulfonyloxyazetidine is a straightforward and
high-yielding procedure starting from its corresponding alcohol, 1-Boc-3-hydroxyazetidine.

Synthesis Principle

The core of the synthesis is the conversion of a poor leaving group (the hydroxyl group, -OH)
into an excellent leaving group (the mesylate group, -OMs).[7] This transformation dramatically
activates the C3 position of the azetidine ring, rendering it highly susceptible to nucleophilic
attack. The reaction is a classic sulfonate ester formation, typically achieved by reacting the
alcohol with methanesulfonyl chloride (MsClI) in the presence of a non-nucleophilic base, such
as triethylamine (TEA) or pyridine, to neutralize the HCI byproduct.
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Starting Material

1-Boc-3-hydroxyazetidine
(CAS: 141699-55-0)

Mesylation
(0°C to RT)

4 Rea%ents A

1. Methanesulfonyl Chloride (MsCl)
2. Triethylamine (TEA)
3. Dichloromethane (DCM)

.

Final Broduct

1-Boc-3-Methanesulfonyloxyazetidine
(CAS: 141699-58-3)

Click to download full resolution via product page
Caption: General workflow for the synthesis of 1-Boc-3-Methanesulfonyloxyazetidine.

Detailed Experimental Protocol

e Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a
nitrogen inlet, and a dropping funnel, add 1-Boc-3-hydroxyazetidine (1.0 eq).

» Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2
M concentration).

e Cooling: Cool the solution to 0°C using an ice-water bath.

o Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 10 minutes. The
use of a slight excess of base ensures complete neutralization of the HCI generated during
the reaction.
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Mesylation: Add methanesulfonyl chloride (MsCI) (1.2 eq) dropwise via the dropping funnel
over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. This controlled
addition is crucial to manage the exothermic nature of the reaction.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete
consumption of the starting material.

Workup: Quench the reaction by adding saturated agueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel, separate the organic layer, and wash
successively with 1 M HCI, saturated aqueous sodium bicarbonate, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate under reduced pressure. The resulting crude product can be purified by silica gel
column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure
product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 1-Boc-3-Methanesulfonyloxyazetidine is dominated by its behavior as
an electrophile in nucleophilic substitution reactions.

Core Reactivity: Sn2 Displacement

The C-O bond of the mesylate is polarized, and the sulfonate is a highly stabilized anion,
making it an exceptional leaving group. This allows for a classic bimolecular nucleophilic
substitution (Sn2) reaction to occur at the C3 position. A wide variety of nucleophiles can be
employed to displace the mesylate, leading to the formation of diverse 3-substituted azetidines.

Caption: Mechanism of Sn2 displacement of the mesylate group by a nucleophile (Nu~).
Causality Behind Experimental Choices:

» Nucleophile Choice: The reaction is compatible with a broad range of soft and hard
nucleophiles, including primary and secondary amines, phenols, thiols, and carbanions. This
flexibility is the primary reason for the intermediate’'s widespread use.
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e Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are optimal.[7] These
solvents effectively solvate the counter-ion of the nucleophile but do not form a strong
solvation shell around the nucleophile itself, thus preserving its reactivity for the Sn2 attack.

o Temperature: Reactions are often gently heated (e.g., 50-80°C) to overcome the activation
energy, especially with less reactive nucleophiles.

Applications in Drug Development

1-Boc-3-Methanesulfonyloxyazetidine is not an active pharmaceutical ingredient itself but is
a critical pharmaceutical intermediate.[8] Its application allows for the late-stage
functionalization and rapid generation of compound libraries for structure-activity relationship
(SAR) studies.
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1-Boc-3-Methanesulfonyloxyazetidine
(Key Intermediate)

Parallel Synthesis with
Diverse Nucleophiles
(Amines, Phenols, Thiols, etc.)

Library of 3-Substituted
Boc-Azetidines

Boc-Deprotection
(e.g., TFA or HCI)

Final Library of Diverse
3-Azetidinyl Compounds

Biological Screening &
Lead Optimization

Click to download full resolution via product page

Caption: Strategic workflow for using the intermediate in a drug discovery program.

Strategic Value:

o Scaffold Hopping & SAR Expansion: The azetidine ring serves as a bioisostere for other
common rings like piperidine or pyrrolidine. By using this intermediate, chemists can quickly
synthesize dozens or hundreds of analogs where a key interaction vector is presented from
the rigid azetidine core.
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» Improving DMPK Properties: Introduction of the polar azetidine moiety can enhance aqueous
solubility and reduce the lipophilicity of a lead compound, often leading to improved DMPK
(Drug Metabolism and Pharmacokinetics) profiles.

o Access to Novel Chemical Space: As a 4-membered ring, azetidine provides unique exit
vectors and conformational constraints compared to more common 5- and 6-membered
rings, allowing for the exploration of novel chemical space.

Safety and Handling

According to GHS classifications, 1-Boc-3-Methanesulfonyloxyazetidine presents several
hazards and must be handled with appropriate care.

Hazards: The compound is reported to be toxic if swallowed (H301), cause skin irritation
(H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

o Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood.
Wear a lab coat, nitrile gloves, and chemical safety goggles.

o Storage and Handling: Store in a tightly sealed container in a cool, dry, and well-ventilated
area.[6] It is often recommended to store under an inert gas like nitrogen or argon.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-Boc-3-Methanesulfonyloxyazetidine is a quintessential example of a modern chemical
building block that accelerates drug discovery. Its well-defined reactivity, commercial
availability, and the strategic importance of the azetidine scaffold make it an indispensable tool
for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity—
particularly the Sn2 displacement of its highly activated mesylate group—enables the rapid and
efficient synthesis of novel molecular entities with therapeutic potential. Proper handling and
safety precautions are essential to mitigate the risks associated with this reactive and
toxicologically relevant intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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